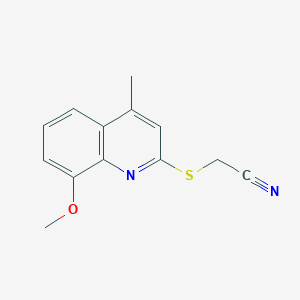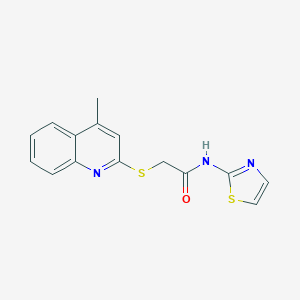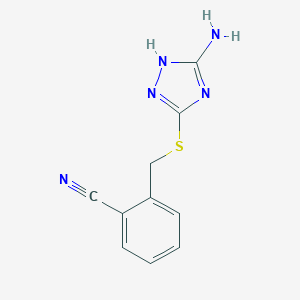
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile typically involves the reaction of 5-amino-1,2,4-triazole-3-thiol with a suitable benzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the thiol group by the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the triazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions on the amino group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new therapeutic agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is not well-documented. compounds containing triazole rings often exert their effects by interacting with specific enzymes or receptors in biological systems. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile: This compound is similar in structure but contains a thiadiazole ring instead of a triazole ring.
2-(((5-amino-1,2,4-triazol-3-yl)thio)methyl)benzonitrile: This compound is structurally similar but may have different substituents on the triazole ring.
Uniqueness
The uniqueness of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a nitrile group and a triazole ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H9N5S |
|---|---|
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C10H9N5S/c11-5-7-3-1-2-4-8(7)6-16-10-13-9(12)14-15-10/h1-4H,6H2,(H3,12,13,14,15) |
Clé InChI |
CYTVBFHOFLRUKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
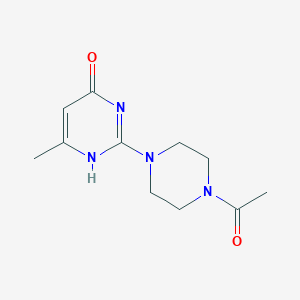
![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
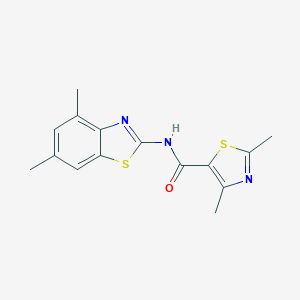
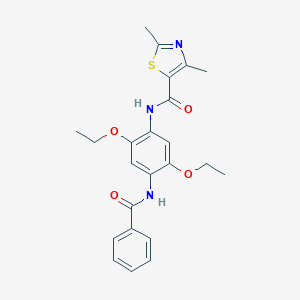
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)
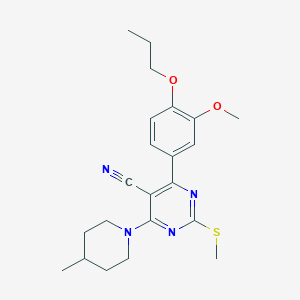
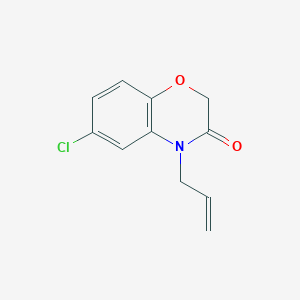
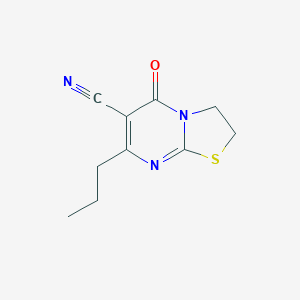
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)
